molecular formula C8H7ClN2OS B13090674 (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13090674
M. Wt: 214.67 g/mol
InChI Key: ORZHQXMVMOJWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that combines a chlorinated thiophene ring with a pyrazole moiety, connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-chlorothiophene with a pyrazole derivative under specific conditions. One common method includes the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by chlorination and subsequent reaction with thiophene .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: In biological research, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in these areas .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • (3-Chlorothiophen-2-yl)(1H-pyrazol-3-yl)methanol
  • (3-Chlorothiophen-2-yl)(1H-pyrazol-5-yl)methanol
  • (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Comparison: Compared to its analogs, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits unique reactivity due to the position of the chlorine atom and the specific arrangement of the pyrazole ring. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

(3-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H7ClN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11)

InChI Key

ORZHQXMVMOJWOO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(C2=CNN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.